Dihydroxyacetone phosphate dilithium salt

概要

説明

Dihydroxyacetone phosphate dilithium salt is a chemical compound with the empirical formula C₃H₅Li₂O₆P. It is a metabolic intermediate involved in various biochemical pathways, including glycolysis, gluconeogenesis, glycerol metabolism, phosphatidic acid synthesis, fat metabolism, and the Calvin cycle .

準備方法

Synthetic Routes and Reaction Conditions

Dihydroxyacetone phosphate dilithium salt can be synthesized through both chemical and enzymatic routes. Chemical synthetic routes often focus on producing a storable precursor that can be easily converted to dihydroxyacetone phosphate immediately before its use . One such method involves the Lewis acid-mediated regioselective epoxide ring opening with dibenzyl phosphate, followed by catalytic oxidation of the secondary alcohol by tetrapropylammonium perruthenate/N-methylmorpholine N-oxide, leading to dibenzyl-3-benzylhydroxyacetone phosphate. This stable stock material is then quantitatively hydrogenolyzed into dihydroxyacetone phosphate .

Enzymatic routes typically involve integrating the formation of dihydroxyacetone phosphate with upstream or downstream catalytic steps, leading to multi-enzyme arrangements with up to seven enzymes operating simultaneously . These routes often start from cheap unphosphorylated precursors such as dihydroxyacetone or glycerol, which are then converted to dihydroxyacetone phosphate through a series of enzymatic reactions .

Industrial Production Methods

Industrial production of this compound often relies on enzymatic methods due to their mild reaction conditions and suitability for multifunctional complex molecules . These methods are scalable and can be integrated into existing biochemical production processes.

化学反応の分析

Enzymatic Aldol Condensation in Gluconeogenesis

DHAP dilithium salt participates in reversible aldol condensation reactions catalyzed by class II fructose-1,6-bisphosphate aldolases (FBAs). This reaction is essential for gluconeogenesis:

Reaction:

- Mechanistic Insights :

- The active site loop of Mycobacterium tuberculosis FBA (MtFBA) facilitates protonation/deprotonation via a water-mediated shuttle mechanism involving residue E169 .

- Structural studies of MtFBA bound to phosphoglycolohydroxamate (PGH) revealed a catalytically competent loop conformation critical for substrate binding .

Kinetic Parameters :

| Enzyme Source | (s⁻¹) | (µM) | Catalytic Efficiency () |

|---|---|---|---|

| MtFBA | 12.5 ± 0.7 | 45 ± 5 | 0.28 µM⁻¹s⁻¹ |

| E169A Mutant | 0.8 ± 0.1 | 120 ± 15 | 0.0067 µM⁻¹s⁻¹ |

Data derived from site-directed mutagenesis and kinetic assays .

Isomerization via Triosephosphate Isomerase (TIM)

DHAP equilibrates with glyceraldehyde-3-phosphate (GAP) through TIM-catalyzed isomerization:

Reaction:

- Deuterium Exchange Studies :

Product Yields in D₂O :

| Enzyme Source | DHAP Yield (%) | Deuterated GAP Yield (%) |

|---|---|---|

| Chicken TIM | 49 | 51 |

| Wildtype Tbb TIM | 40 | 60 |

| Engineered monoTIM | 34 | 66 |

Data from NMR analyses of reaction intermediates .

Role in Perturbed Metabolic Pathways

Under nicotinamide phosphoribosyltransferase (NAMPT) inhibition, DHAP contributes to aberrant aldolase reactions:

Reactions :

科学的研究の応用

Enzyme Assays

Dihydroxyacetone phosphate dilithium salt serves as a substrate for various enzyme assays, notably triosephosphate isomerase (TIM) assays. TIM catalyzes the interconversion of DHAP and glyceraldehyde 3-phosphate, which is crucial for glycolysis and gluconeogenesis pathways. This property makes DHAP essential for studying enzyme kinetics and mechanisms.

Key Studies:

- A study highlighted the role of DHAP in understanding the activation mechanism of TIM by phosphite dianion, emphasizing its importance in enzyme conformational changes during catalysis .

Metabolic Pathways

DHAP plays a vital role in several metabolic pathways, including:

- Glycolysis : As an intermediate that participates in energy production.

- Gluconeogenesis : Involved in the synthesis of glucose from non-carbohydrate sources.

- Fructose Metabolism : Utilized in studies related to fructose metabolism and its implications in metabolic disorders.

Research Insights:

- Research indicates that DHAP is integral to fructose metabolism, aiding in the study of glycation processes and their physiological impacts .

Glycation Research

The compound is also employed in glycation studies, where it helps to explore the non-enzymatic glycation of proteins, a process linked to various diseases such as diabetes and Alzheimer's. By understanding the role of DHAP in glycation, researchers can investigate potential therapeutic interventions.

Relevant Findings:

- Studies have shown that DHAP can be used to analyze cellular glycation stress, providing insights into the biochemical pathways affected by high sugar levels .

Buffering Agent in Electrophoresis

In addition to its role as a substrate, DHAP is utilized as a buffering agent during electrophoresis. Its zwitterionic nature allows it to maintain pH stability during the separation of biomolecules, enhancing the resolution of protein and nucleic acid analyses.

Intermediate in Synthesis

DHAP serves as an intermediate in synthesizing various bioactive compounds. Its versatility allows it to be used in creating phospholipids and other metabolites essential for cellular functions.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzyme Assays | Substrate for triosephosphate isomerase assays |

| Metabolic Pathways | Involved in glycolysis, gluconeogenesis, and fructose metabolism |

| Glycation Research | Study of non-enzymatic glycation processes linked to diseases |

| Buffering Agent | Used in electrophoresis for maintaining pH stability |

| Intermediate Synthesis | Precursor for synthesizing various bioactive compounds |

作用機序

Dihydroxyacetone phosphate dilithium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as fructose-bisphosphate aldolase and triosephosphate isomerase, facilitating the conversion of three-carbon sugar pools in glycolysis and gluconeogenesis . The compound’s molecular targets include these enzymes, which play crucial roles in cellular metabolism .

類似化合物との比較

Similar Compounds

Dihydroxyacetone phosphate lithium salt: Similar in structure and function but differs in the cation present.

Dihydroxyacetone phosphate hemimagnesium salt hydrate: Another variant with magnesium as the cation.

Uniqueness

Dihydroxyacetone phosphate dilithium salt is unique due to its specific cation composition, which can influence its solubility and reactivity in biochemical reactions. This makes it particularly suitable for certain enzymatic processes and industrial applications .

生物活性

Dihydroxyacetone phosphate dilithium salt (DHAP) is a critical metabolic intermediate involved in various biochemical pathways, including glycolysis and gluconeogenesis. This article provides an in-depth exploration of its biological activity, including case studies, research findings, and a summary of its applications in enzymatic assays and metabolic studies.

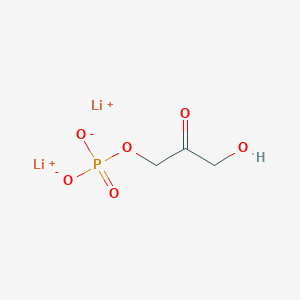

Dihydroxyacetone phosphate (DHAP) is a zwitterionic compound characterized by the presence of both positive and negative charges. The dilithium salt form enhances its solubility and stability in biological assays. The molecular formula for DHAP is with a molecular weight of approximately 181.92 g/mol. Its structural representation includes:

- Functional Groups : Hydroxyl groups (-OH), phosphate group (-PO₄), and a ketone group (C=O).

The compound is soluble in water, forming a clear solution upon dissolution.

Role in Metabolism

DHAP plays a pivotal role in carbohydrate metabolism:

- Glycolysis : DHAP is produced from fructose 1,6-bisphosphate through the action of aldolase enzymes. It can be converted into glyceraldehyde 3-phosphate (G3P), which continues through the glycolytic pathway to produce energy.

- Gluconeogenesis : In the synthesis of glucose from non-carbohydrate precursors, DHAP serves as an intermediate, highlighting its importance in maintaining glucose homeostasis.

Enzymatic Assays and Applications

DHAP is widely utilized as a substrate in various enzymatic assays, particularly those involving triosephosphate isomerase (TPI). Its role as a substrate allows researchers to study enzyme kinetics and mechanisms associated with carbohydrate metabolism.

Table 1: Summary of Enzymatic Applications

| Enzyme | Function | Substrate |

|---|---|---|

| Triosephosphate Isomerase (TPI) | Converts DHAP to G3P | Dihydroxyacetone phosphate |

| Aldolase | Catalyzes the condensation of DHAP with G3P | Dihydroxyacetone phosphate |

| Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Involved in glycolysis, utilizing G3P | Glyceraldehyde 3-phosphate |

Case Studies

- In Vitro Glycation Studies : A study investigated the glycation of human serum albumin (HSA) by DHAP, revealing that DHAP can participate in the formation of advanced glycation end-products (AGEs). This has implications for understanding diabetic complications where AGEs play a significant role .

- Enzyme Inhibition Research : Research has highlighted the potential of DHAP as a competitive substrate for class II fructose 1,6-bisphosphate aldolases (FBAs). This enzyme's inhibition by compounds mimicking DHAP suggests therapeutic avenues for targeting bacterial pathogens .

- Metabolic Profiling : A study involving vitamin D deficiency examined the metabolic profiles associated with obesity, utilizing DHAP as part of the analysis to differentiate between obese and non-obese subjects .

Research Findings

Recent studies have shown that alterations in DHAP levels can influence various metabolic pathways:

- Reactive Carbonyl Species : Research indicates that reactive carbonyls generated during metabolic processes can interact with DHAP, potentially leading to cellular damage .

- Antibacterial Targets : The structural dynamics of FBAs interacting with DHAP have been studied to identify potential antibacterial targets against pathogens like Mycobacterium tuberculosis .

特性

IUPAC Name |

dilithium;(3-hydroxy-2-oxopropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIKESRFRWLYIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Li2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585136 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-56-2 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。